1-Bromo-5-methanesulfonylpentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

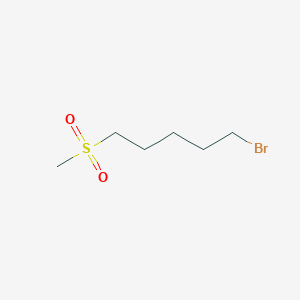

Le 1-bromo-5-méthanesulfonylpentane est un composé organique de formule moléculaire C6H13BrO2S. Il s'agit d'un alcane bromé avec un groupe méthanesulfonyle lié au cinquième atome de carbone. Ce composé est utilisé dans diverses réactions chimiques et trouve des applications dans la recherche scientifique et les procédés industriels.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 1-bromo-5-méthanesulfonylpentane peut être synthétisé par un processus en plusieurs étapes impliquant la bromation de dérivés du pentane et l'introduction ultérieure du groupe méthanesulfonyle. Une méthode courante implique la réaction du 5-pentanol avec de l'acide bromhydrique (HBr) pour former du 5-bromopentane. Cet intermédiaire est ensuite mis à réagir avec du chlorure de méthanesulfonyle (CH3SO2Cl) en présence d'une base telle que la triéthylamine (Et3N) pour donner du 1-bromo-5-méthanesulfonylpentane.

Méthodes de production industrielle

La production industrielle du 1-bromo-5-méthanesulfonylpentane implique généralement des réactions de bromation et de sulfonylation à grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle minutieux des conditions réactionnelles telles que la température, la pression et les concentrations de réactifs.

Analyse Des Réactions Chimiques

Types de réactions

Le 1-bromo-5-méthanesulfonylpentane subit diverses réactions chimiques, notamment :

Substitution nucléophile : L'atome de brome peut être remplacé par des nucléophiles tels que l'hydroxyde (OH-), le cyanure (CN-) ou les amines (NH2-).

Réactions d'élimination : En conditions basiques, le composé peut subir une élimination pour former des alcènes.

Oxydation et réduction : Le groupe méthanesulfonyle peut être oxydé ou réduit dans des conditions spécifiques.

Réactifs et conditions courantes

Substitution nucléophile : Des réactifs comme l'hydroxyde de sodium (NaOH), le cyanure de potassium (KCN) ou les amines primaires sont couramment utilisés.

Réactions d'élimination : Des bases fortes telles que le tert-butylate de potassium (KOtBu) sont utilisées pour induire l'élimination.

Oxydation et réduction : Des oxydants comme le permanganate de potassium (KMnO4) ou des réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Principaux produits formés

Substitution nucléophile : Les produits comprennent les alcools, les nitriles et les amines.

Réactions d'élimination : Les alcènes sont les principaux produits.

Oxydation et réduction : Le groupe méthanesulfonyle peut être converti en acides sulfoniques ou réduit en sulfures.

4. Applications dans la recherche scientifique

Le 1-bromo-5-méthanesulfonylpentane a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions organiques.

Biologie : Le composé est utilisé dans l'étude des mécanismes enzymatiques et comme sonde pour étudier les voies biologiques.

Industrie : Le composé est utilisé dans la production de produits chimiques spécialisés et comme précurseur d'autres composés importants sur le plan industriel.

5. Mécanisme d'action

Le mécanisme d'action du 1-bromo-5-méthanesulfonylpentane implique sa réactivité en tant qu'alcane bromé et composé sulfonyle. L'atome de brome peut participer à des réactions de substitution nucléophile, tandis que le groupe méthanesulfonyle peut subir une oxydation ou une réduction. Ces réactions permettent au composé d'interagir avec diverses cibles et voies moléculaires, ce qui le rend utile dans les études synthétiques et mécanistiques.

Applications De Recherche Scientifique

1-Bromo-5-methanesulfonylpentane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound is used in the production of specialty chemicals and as a precursor for other industrially important compounds.

Mécanisme D'action

The mechanism of action of 1-Bromo-5-methanesulfonylpentane involves its reactivity as a brominated alkane and a sulfonyl compound. The bromine atom can participate in nucleophilic substitution reactions, while the methanesulfonyl group can undergo oxidation or reduction. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in synthetic and mechanistic studies.

Comparaison Avec Des Composés Similaires

Composés similaires

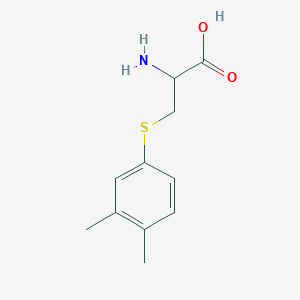

1-Bromo-5-chloropentane : Structure similaire mais avec un atome de chlore au lieu d'un groupe méthanesulfonyle.

1-Bromo-5-hydroxypentane : Contient un groupe hydroxyle au lieu d'un groupe méthanesulfonyle.

1-Bromo-5-méthylpentane : A un groupe méthyle au lieu d'un groupe méthanesulfonyle.

Unicité

Le 1-bromo-5-méthanesulfonylpentane est unique en raison de la présence à la fois d'un atome de brome et d'un groupe méthanesulfonyle. Cette combinaison lui permet de participer à un large éventail de réactions chimiques, ce qui en fait un composé polyvalent en chimie synthétique et en applications de recherche.

Propriétés

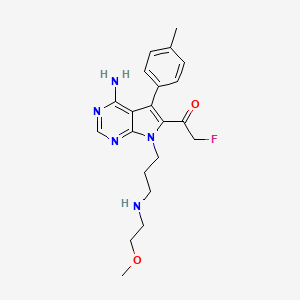

Formule moléculaire |

C6H13BrO2S |

|---|---|

Poids moléculaire |

229.14 g/mol |

Nom IUPAC |

1-bromo-5-methylsulfonylpentane |

InChI |

InChI=1S/C6H13BrO2S/c1-10(8,9)6-4-2-3-5-7/h2-6H2,1H3 |

Clé InChI |

SFYIPPUWBJQMKQ-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)CCCCCBr |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)

![Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B12292873.png)

![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)

![[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)

![N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12292900.png)

![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)